1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane is a synthetic compound with the molecular formula C17H8F8N2O6 and a molecular weight of 488.24 g/mol. This compound is known for its unique structure, which includes two nitrophenyl groups attached to a perfluorocyclopentane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane typically involves the nitration of bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane) using nitric acid as the nitrating agent. The reaction is carried out in the presence of a solvent such as 1,2-dichloroethane under low-temperature conditions . This method ensures high purity and yield of the final product.
Industrial Production Methods
For industrial production, the process is optimized to ensure high efficiency and cost-effectiveness. The use of recyclable solvents and reagents, such as 1,2-dichloroethane and nitric acid, is emphasized to minimize waste and reduce environmental impact . The process is designed to be scalable, allowing for the production of large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 1,2-Bis(4-amino-3-hydroxyphenyl)perfluorocyclopentane.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane is utilized in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of advanced materials and polymers.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane: Similar in structure but with a hexafluoropropane backbone instead of a perfluorocyclopentane ring.
4,4’-Dinitrobiphenyl: Contains nitro groups on a biphenyl structure, lacking the perfluorinated ring.
Uniqueness
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane is unique due to its perfluorocyclopentane ring, which imparts distinct chemical properties such as high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust materials and compounds.
Eigenschaften
IUPAC Name |
2-nitro-4-[1,2,2,3,3,4,4,5-octafluoro-5-(4-hydroxy-3-nitrophenyl)cyclopentyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F8N2O6/c18-13(7-1-3-11(28)9(5-7)26(30)31)14(19,16(22,23)17(24,25)15(13,20)21)8-2-4-12(29)10(6-8)27(32)33/h1-6,28-29H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOIGPRFTMQDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(C(C(C(C2(F)F)(F)F)(F)F)(C3=CC(=C(C=C3)O)[N+](=O)[O-])F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.